dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate
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Overview
Description
dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is a chemical compound with the CAS number 431885-75-5. This compound is characterized by its unique structure, which includes a dibutoxyphosphoryl group attached to a 2,5-dimethoxyphenylmethyl group, further linked to an aniline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate typically involves the reaction of 2,5-dimethoxybenzyl chloride with dibutyl phosphite in the presence of a base, followed by the reaction with aniline. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The dibutoxyphosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline
- N-[dimethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline
Uniqueness
dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is unique due to its specific dibutoxyphosphoryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c1-5-7-16-28-30(25,29-17-8-6-2)23(24-19-12-10-9-11-13-19)21-18-20(26-3)14-15-22(21)27-4/h9-15,18,23-24H,5-8,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRRKFRMDRKNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=CC=C2)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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